![molecular formula C17H24FN3O2S B2926117 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380098-29-1](/img/structure/B2926117.png)
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A involves the inhibition of several key signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of inflammatory cell infiltration.
実験室実験の利点と制限
One of the main advantages of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A is its potent antitumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have a favorable toxicity profile, making it a safe candidate for further development. However, one of the main limitations of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A. One potential direction is the development of new formulations that can improve the solubility and bioavailability of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A in vivo. Finally, future studies should focus on the development of new derivatives of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A that can improve its potency and selectivity for specific cancer types.
合成法
The synthesis of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A involves a multi-step process that includes the reaction of 2-fluoroaniline with 4-morpholin-4-ylthian-4-ylmethanol followed by the addition of urea. The resulting compound is then purified through recrystallization to obtain the final product.
科学的研究の応用
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been extensively studied for its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Several studies have shown that 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2S/c18-14-3-1-2-4-15(14)20-16(22)19-13-17(5-11-24-12-6-17)21-7-9-23-10-8-21/h1-4H,5-13H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYAOIWMYZHYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC=CC=C2F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。